(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H21N3O5S2 and its molecular weight is 507.58. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
A study by Ali et al. (2012) focused on the design, synthesis, and evaluation of new iminothiazolidin-4-one acetate derivatives as potent and selective inhibitors of aldose reductase (ALR2), a key enzyme involved in the development of diabetic complications. These inhibitors, including methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, showed high inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, J. Iqbal, MedChemComm, 2012.
Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against human epidemic-causing bacterial strains. This research highlights the potential of such compounds in developing antimicrobial agents N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey, Results in Chemistry, 2019.
Anticonvulsant Evaluation of Indoline Derivatives
Nath et al. (2021) designed and synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds for anticonvulsant activities. Their research demonstrates the therapeutic potential of these compounds in epilepsy treatment R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, Journal of Molecular Structure, 2021.
Properties
IUPAC Name |
methyl 2-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-33-23(29)16-27-21-8-4-5-9-22(21)34-25(27)26-24(30)18-10-12-19(13-11-18)35(31,32)28-15-14-17-6-2-3-7-20(17)28/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPJJAFURMIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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